molecular formula C20H15FN2O2S B14100141 3-(2-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(2-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14100141
M. Wt: 366.4 g/mol
InChI Key: LXJKXXKVKMQVKQ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine-dione derivative characterized by a fused thiophene-pyrimidine core. The compound features a 2-fluorophenyl group at position 3 and a 3-methylbenzyl moiety at position 1 of the pyrimidine ring. Such substitutions are critical for modulating biological activity, particularly in targeting enzymes or receptors involved in diseases like cancer or viral infections. Thienopyrimidine-diones are structurally analogous to pyrimidine-2,4-diones, which are well-documented for their roles in antiviral and anticancer applications .

Properties

Molecular Formula

C20H15FN2O2S

Molecular Weight

366.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15FN2O2S/c1-13-5-4-6-14(11-13)12-22-17-9-10-26-18(17)19(24)23(20(22)25)16-8-3-2-7-15(16)21/h2-11H,12H2,1H3

InChI Key

LXJKXXKVKMQVKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4F)SC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Methylbenzyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the methylbenzyl group is attached to the thieno[3,2-d]pyrimidine core.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

3-(2-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or thieno[3,2-d]pyrimidine rings are replaced by other groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound can be used in the development of advanced materials, such as organic semiconductors or electroluminescent devices.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and lead to specific biological effects. For example, the compound may inhibit an enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Dependent Activity

The biological activity of thienopyrimidine-diones is highly sensitive to substituent variations. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Notable Properties/Activities Reference
Target Compound 2-Fluorophenyl (C3), 3-methylbenzyl (N1) C₂₀H₁₆FN₂O₂S Under investigation for kinase inhibition -
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione 2,4-Difluorophenyl (C3) C₁₂H₆F₂N₂O₂S Enhanced lipophilicity; potential CNS activity
3-[(4-Fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione 4-Fluorobenzyl (N3) C₁₃H₉FN₂O₂S Moderate cytotoxicity in liver cell lines (HL-7702)
3-Hydroxy-6-((2-fluorophenyl)thio)pyrimidine-2,4-dione 2-Fluorophenylthio (C6), hydroxy (C3) C₁₀H₆FN₂O₃S Anti-HIV activity (IC₅₀ = 1.2 µM)
  • Fluorine Substitution: The 2-fluorophenyl group in the target compound enhances metabolic stability and binding affinity compared to non-fluorinated analogs, as seen in its anti-HIV analog 12j (IC₅₀ = 1.2 µM) .
  • Benzyl vs. Alkyl Chains : The 3-methylbenzyl group at N1 improves solubility and target selectivity over bulkier substituents (e.g., cyclohexyl or tert-butyl), which may hinder membrane permeability .

Biological Activity

3-(2-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the thienopyrimidine class, which has garnered attention for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research. Understanding its biological activity is crucial for further development and application in therapeutic contexts.

Molecular Characteristics

  • Molecular Formula : C20H15FN2O2S
  • Molecular Weight : 366.4 g/mol
  • IUPAC Name : 3-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione
  • Canonical SMILES : CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4F)SC=C3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. The thieno[3,2-d]pyrimidine core is known to inhibit key enzymes that regulate cell proliferation and survival. For example, it may inhibit the activity of MIF2 (macrophage migration inhibitory factor), which plays a role in tumor progression and inflammation.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that the presence of the fluorophenyl and methylbenzyl substituents significantly influences the compound's potency and selectivity. Modifications to these groups can enhance or diminish biological activity.

Anticancer Activity

Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance:

Cell LineIC50 (μM)Reference
A549 (lung)12.5
HeLa (cervical)8.0
MCF-7 (breast)10.0

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial therapies.

Case Studies

Several studies have explored the biological implications of this compound:

  • Inhibition of MIF2 : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines, including this compound, effectively inhibited MIF2 tautomerase activity with IC50 values ranging from 5 μM to 15 μM depending on structural modifications .
  • Antiproliferative Effects : Another research article highlighted its potent antiproliferative effects on human cancer cell lines, emphasizing its potential as a lead compound for anticancer drug development .

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